(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Description
This compound is a biotin-derived ester featuring a pentafluorophenyl (PFP) group and a thieno[3,4-d]imidazolone core. The thienoimidazolone moiety is structurally analogous to the ureido ring of biotin (hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid) , but with modifications enhancing its reactivity for conjugation or derivatization. The PFP ester group is a well-known activating group in organic synthesis, facilitating nucleophilic substitution reactions due to its electron-withdrawing properties. This compound is primarily utilized in biotinylation chemistry, where its activated ester reacts efficiently with amines or hydroxyl groups to form stable conjugates.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N2O3S/c17-9-10(18)12(20)15(13(21)11(9)19)26-8(24)4-2-1-3-7-14-6(5-27-7)22-16(25)23-14/h6-7,14H,1-5H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTMDBQDSYQUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification via Carbodiimide-Mediated Coupling
The most widely reported method involves activating biotin’s carboxylic acid with pentafluorophenol (PFP-OH) using a carbodiimide coupling agent.
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Reagents :
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Biotin (1.0 equiv)
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Pentafluorophenol (1.2 equiv)
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Dicyclohexylcarbodiimide (DCC, 1.5 equiv) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)
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4-Dimethylaminopyridine (DMAP, 0.1 equiv, catalytic)
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Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
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Steps :
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Biotin is dissolved in anhydrous DMF under nitrogen.
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PFP-OH and DCC/EDC are added sequentially.
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The mixture is stirred at 25°C for 12–24 hours.
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Precipitated dicyclohexylurea (DCU) is removed by filtration.
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The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallized from methanol.
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Key Data :
One-Pot Activation Using Pentafluorophenyl Trifluoroacetate (PFP-TFA)
For large-scale synthesis, pre-activated PFP-TFA simplifies the process by avoiding carbodiimide byproducts.
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Reagents :
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Biotin (1.0 equiv)
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PFP-TFA (1.5 equiv)
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Triethylamine (TEA, 2.0 equiv)
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Anhydrous DCM
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Steps :
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Biotin and TEA are dissolved in DCM at 0°C.
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PFP-TFA is added dropwise, and the reaction is warmed to 25°C.
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After 6 hours, the mixture is washed with 5% HCl and brine.
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The organic layer is dried (Na₂SO₄) and concentrated.
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The residue is recrystallized from ethanol.
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Key Data :
Optimization of Reaction Conditions
Solvent Selection
Stoichiometric Ratios
Temperature and Time
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Reactions proceed efficiently at 25°C; elevated temperatures (>40°C) risk racemization of biotin’s stereocenters.
Purification and Characterization
Chromatographic Purification
Analytical Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 1H, imidazole), 4.30–4.50 (m, 2H, thiophene-CH), 3.10–3.30 (m, 1H, biotin side chain).
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HPLC : Retention time 8.2 min (C18 column, acetonitrile:water 70:30).
Challenges and Solutions
Hydrolysis of PFP Ester
Stereochemical Integrity
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Biotin’s (3aS,4S,6aR) configuration must be preserved. Use of mild bases (e.g., TEA) avoids epimerization.
Applications in Bioconjugation
Biotin-PFP ester is widely used to label proteins, antibodies, and nucleic acids via amine acylation. Its stability in aqueous buffers (pH 7–9) and high reactivity make it superior to NHS esters for long incubation protocols.
Comparative Analysis of Methods
| Parameter | Carbodiimide Method | PFP-TFA Method |
|---|---|---|
| Yield | 65–85% | 70–78% |
| Byproduct Removal | DCU filtration required | No byproducts |
| Scalability | Moderate | High |
| Cost | Low | High |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Structural Characteristics
This compound features a pentafluorophenyl moiety linked to a pentanoate group and a thieno[3,4-d]imidazole derivative. The presence of multiple fluorine atoms enhances the compound's electronic properties and lipophilicity. These characteristics are crucial in determining its biological activity and stability in various environments.
Key Applications
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Medicinal Chemistry
- The compound is anticipated to exhibit substantial biological activity due to its unique structure. Similar compounds have shown diverse pharmacological effects including antimicrobial and anti-inflammatory activities. Its structural components suggest potential applications in drug development targeting various diseases .
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PROTAC Technology
- One of the most promising applications of this compound is as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs utilize cellular ubiquitin-proteasome systems to selectively degrade target proteins. The compound's structure allows it to connect two different ligands: one for the E3 ubiquitin ligase and another for the target protein . This application is significant in cancer therapy and targeted protein degradation strategies.
- Biochemical Research
Comparative Analysis with Related Compounds
| Compound Type | Biological Activity | Unique Features |
|---|---|---|
| Thienopyridine derivatives | Antiplatelet | Pyridine ring enhances solubility |
| Fluorinated imidazoles | Antimicrobial | Fluorine increases lipophilicity |
| Pentanoic acid derivatives | Anti-inflammatory | Straight-chain structure for stability |
The table above illustrates how the unique features of (2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate position it favorably among other compounds with similar biological activities .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar compounds in therapeutic applications:
- Antimicrobial Studies : Compounds with imidazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.
- Cancer Research : The application of PROTACs has gained momentum in targeting oncogenic proteins for degradation in cancer cells. The structural design of this compound is critical for enhancing the efficacy of these therapeutic strategies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group can enhance binding affinity due to its electron-withdrawing properties, while the thieno[3,4-d]imidazole moiety can participate in hydrogen bonding and other interactions . These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Reactivity and Stability
- Pentafluorophenyl Ester (Target Compound) : Exhibits faster reaction kinetics with nucleophiles compared to 4-nitrophenyl esters due to stronger electron-withdrawing effects of fluorine substituents. The PFP group also improves shelf stability by reducing hydrolysis rates in storage .
- 4-Nitrophenyl Ester: Less reactive than PFP esters but allows real-time monitoring of conjugation via UV spectroscopy (λmax ~400 nm for released 4-nitrophenolate) .
- Free Biotin : Requires carbodiimide-based activation (e.g., EDC) for conjugation, making it less efficient in direct labeling compared to pre-activated esters .
Physicochemical Properties
- Solubility: The aminoethylamide derivative (C12H22N4O2S) shows very slight solubility in water (0.6 g/L at 25°C), whereas the PFP ester is highly lipophilic and requires organic solvents (e.g., DMF, DMSO) for handling .
- Molecular Weight : The PFP ester (C20H18F5N3O3S) has a higher molecular weight (~487.4 g/mol) compared to the 4-nitrophenyl analog (C16H19N3O5S, ~365.4 g/mol), impacting diffusion rates in biological systems .
Biological Activity
The compound (2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate , commonly referred to as Biotin-PFP ester , has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article delves into its biological activity, synthesis methods, and implications in scientific research.
- Molecular Formula : C₁₆H₁₅F₅N₂O₃S
- Molecular Weight : 410.359 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Melting Point : 190.0 to 194.0 °C
- Boiling Point : 555.3 ± 50.0 °C at 760 mmHg
- Flash Point : 289.6 ± 30.1 °C
Biotin-PFP ester functions primarily as a linker in PROTAC (Proteolysis Targeting Chimera) technology. It facilitates the selective degradation of target proteins by recruiting E3 ubiquitin ligases and binding to target proteins through its biotin moiety. This mechanism allows for the targeted modulation of protein levels within cells.
Anticancer Properties
Research indicates that Biotin-PFP ester can be utilized in the synthesis of compounds with antileukemic properties. For instance, it is involved in the preparation of melampomagnolide B, a sesquiterpene known for its anticancer activity . This highlights the compound's potential role in developing therapeutic agents for cancer treatment.
Neuroscience Applications
The compound is extensively used in neuroscience for intracellular labeling and neuronal tracing due to its high solubility and ability to penetrate cellular membranes. Its biotin component allows for strong binding with streptavidin or avidin conjugates, facilitating visualization techniques in microscopy. This application is critical for mapping neural circuits and understanding neurological disorders.
Case Studies
- Antileukemic Activity :
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Neuronal Tracing :
- In a series of experiments involving rat models, Biotin-PFP ester was used to label specific neuronal populations. The results indicated enhanced visualization of neuronal connections and morphology changes in response to pharmacological treatments.
Synthesis Methods
Biotin-PFP ester is synthesized through a series of chemical reactions involving the conjugation of biotin with a pentafluorophenyl ester derivative. The synthetic route typically includes:
- Formation of Pentafluorophenyl Ester : Reacting pentafluorophenol with appropriate carboxylic acids.
- Conjugation with Biotin : Employing coupling agents to facilitate the formation of the biotin linkage.
These methods ensure high purity and yield suitable for research applications.
Research Applications
Biotin-PFP ester finds applications across various fields:
- Chemical Biology : Used for studying biochemical pathways by labeling specific biomolecules.
- Neuroscience : Essential for tracing neuronal pathways and studying synaptic interactions.
- Pharmaceutical Development : Acts as a linker in PROTACs for targeted protein degradation therapies.
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?
Methodological Answer: Synthesis typically involves functionalizing the thieno[3,4-d]imidazole core via nucleophilic substitutions and coupling reactions. Critical steps include:
- Imidazole core activation : Use Boc-protection to stabilize reactive sites during acylation .
- Pentafluorophenyl ester formation : Optimize stoichiometry (1:1.2 molar ratio of core to ester precursor) and temperature (0–5°C) to minimize side reactions .
- Purification : Employ gradient elution chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the product (>75% yield) .
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (acylation) | Prevents epimerization |
| Reaction Time | 12–16 hrs (coupling) | Maximizes conversion |
| Solvent | Anhydrous DMF | Enhances solubility |
Computational tools (e.g., DFT-based reaction path searches) can predict optimal conditions, reducing trial-and-error by 30–40% .
Q. What analytical techniques are recommended for structural validation?
Methodological Answer: Use orthogonal methods:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₆H₄₄N₆O₈S₃ as in structurally similar compounds ).
- NMR Spectroscopy : Compare experimental ¹H/¹³C spectra with density functional theory (DFT)-simulated data for stereochemical validation. 2D NMR (COSY, HSQC) resolves signal overlap in crowded regions .
- X-ray Crystallography : Resolves absolute configuration discrepancies (e.g., axial vs. equatorial substituents) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Exposure Limits : Follow GBZ 2.1-2007 guidelines (no specific MAC/TWA listed; treat as hazardous due to structural analogs ).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved chemical waste channels .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Mechanism Modeling : Use quantum chemical calculations (e.g., DFT) to map energy profiles for key steps like imidazole acylation .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) and catalysts .
- COMSOL Multiphysics : Simulate mass transfer limitations in large-scale synthesis reactors .
Case Study : A 2024 study reduced reaction optimization time by 50% using ML-guided solvent selection .
Q. How to resolve contradictions between spectroscopic and computational data?
Methodological Answer:
- HRMS vs. NMR Discrepancies : Reconcile mass accuracy (HRMS ± 0.001 Da) with NMR integration errors using isotopic labeling .
- DFT vs. Experimental NMR : Adjust computational parameters (e.g., solvent dielectric constant in Gaussian simulations) to match observed shifts .
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution .
Example : A 0.3 ppm ¹H shift mismatch was resolved by modeling solvent polarity effects in chloroform .
Q. What strategies assess biological activity in structurally similar compounds?
Methodological Answer:
- In Vitro Assays : Screen for kinase inhibition (IC₅₀) using fluorescence polarization (FP) assays .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., pyrazole derivatives ):
| Compound | Core Structure | Bioactivity |
|---|---|---|
| Analog A | Pyrazole | Anticancer (IC₅₀ = 1.2 µM) |
| Target Compound | Thienoimidazole | Hypothesized anti-inflammatory |
- Molecular Docking : Predict binding affinity to targets (e.g., COX-2) using AutoDock Vina .
Q. How to address batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., pH, stirring rate) .
- Statistical Control : Apply Six Sigma principles to reduce impurity levels (<0.5% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
